molecular formula C15H12N4O B2467307 N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421448-89-6

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide

Cat. No. B2467307
CAS RN: 1421448-89-6
M. Wt: 264.288
InChI Key: MBMYDXBMYQJVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP is a small molecule that is capable of selectively inhibiting the activity of certain enzymes, making it a valuable tool for studying various biochemical pathways.

Mechanism of Action

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide works by selectively inhibiting the activity of enzymes known as PARPs, or poly(ADP-ribose) polymerases. PARPs play a key role in a variety of cellular processes, including DNA repair and cell death. By inhibiting PARP activity, this compound can alter these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific cellular pathways being studied. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells, while also reducing inflammation in certain disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is its selectivity, which allows researchers to study specific biochemical pathways without affecting other cellular processes. However, this compound also has some limitations, including potential off-target effects and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research involving N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, including the development of new synthetic methods, the identification of novel biochemical pathways, and the exploration of this compound's potential therapeutic applications. Additionally, further studies will be needed to fully understand the advantages and limitations of this compound for different experimental systems and disease models.

Synthesis Methods

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide can be synthesized using a variety of methods, including traditional organic synthesis techniques and modern synthetic biology approaches. One common method involves the reaction of 3-pyridylboronic acid with 1H-pyrrole-1-carboxaldehyde, followed by the addition of picolinamide and subsequent purification steps.

Scientific Research Applications

N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. One of the key advantages of this compound is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study specific biochemical pathways in greater detail.

properties

IUPAC Name

N-pyridin-3-yl-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(18-12-4-3-6-16-11-12)14-10-13(5-7-17-14)19-8-1-2-9-19/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMYDXBMYQJVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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